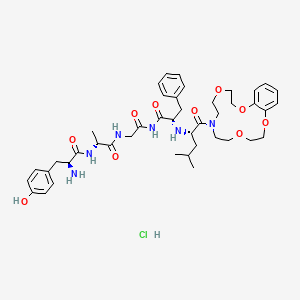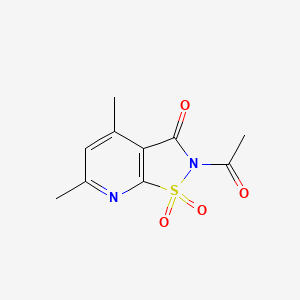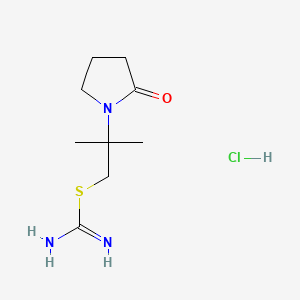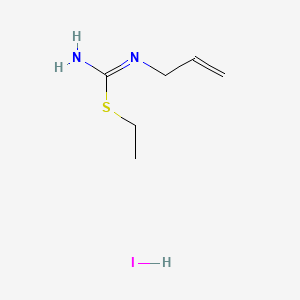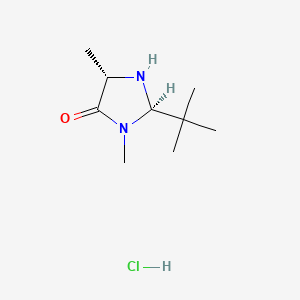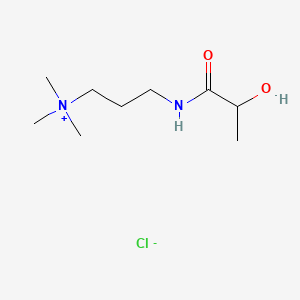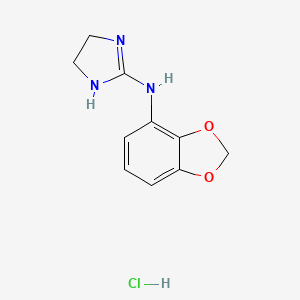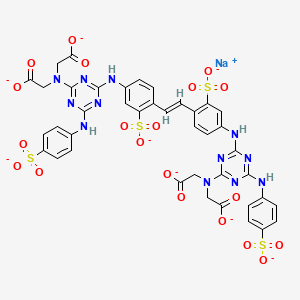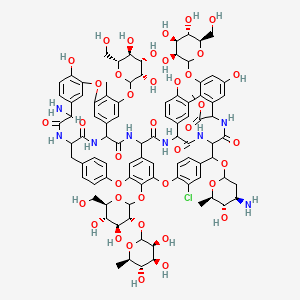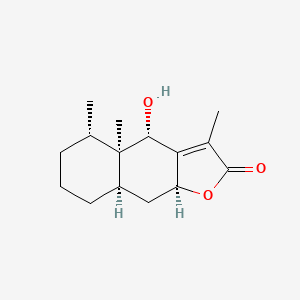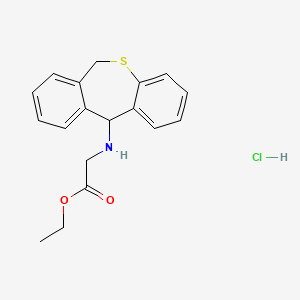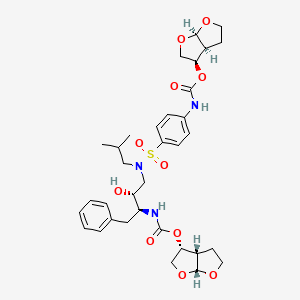
Darunavir dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darunavir dicarbamate is a derivative of darunavir, a well-known antiretroviral medication used in the treatment and prevention of human immunodeficiency virus (HIV) infection. This compound retains the core structure of darunavir but includes additional carbamate groups, which may influence its pharmacokinetic and pharmacodynamic properties. This compound is of interest due to its potential enhanced efficacy and stability compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of darunavir dicarbamate typically involves the introduction of carbamate groups to the darunavir molecule. One common method is the reaction of darunavir with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as hot-melt extrusion and spray-drying may be employed to produce the final pharmaceutical formulation .
Chemical Reactions Analysis
Types of Reactions: Darunavir dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Darunavir dicarbamate has several scientific research applications, including:
Chemistry: Used as a model compound to study carbamate chemistry and reactivity.
Biology: Investigated for its potential antiviral properties and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for HIV and other viral infections. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Darunavir dicarbamate exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the processing of viral precursor proteins and the maturation of infectious virions. The compound binds to the active site of the protease, preventing the cleavage of the gag-pol polyprotein and thereby inhibiting viral replication. This mechanism is similar to that of darunavir, but the additional carbamate groups may enhance binding affinity and stability .
Comparison with Similar Compounds
Properties
CAS No. |
1971057-59-6 |
|---|---|
Molecular Formula |
C34H45N3O11S |
Molecular Weight |
703.8 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate |
InChI |
InChI=1S/C34H45N3O11S/c1-21(2)17-37(49(41,42)24-10-8-23(9-11-24)35-33(39)47-29-19-45-31-25(29)12-14-43-31)18-28(38)27(16-22-6-4-3-5-7-22)36-34(40)48-30-20-46-32-26(30)13-15-44-32/h3-11,21,25-32,38H,12-20H2,1-2H3,(H,35,39)(H,36,40)/t25-,26-,27-,28+,29-,30-,31+,32+/m0/s1 |
InChI Key |
QAEABAUOBFKJOZ-KDWZEFHUSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6 |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC5COC6C5CCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



